N-(2-METHOXYETHYL)-2-[3-(2-METHOXYETHYLCARBAMOYLMETHYL)-1-ADAMANTYL]ACETAMIDE
Description
The compound N-(2-Methoxyethyl)-2-[3-(2-Methoxyethylcarbamoylmethyl)-1-Adamantyl]Acetamide features a rigid adamantane core substituted with a 2-methoxyethylcarbamoylmethyl group and an acetamide moiety bearing a second 2-methoxyethyl chain. Adamantane derivatives are known for their lipophilicity and metabolic stability, making them attractive in drug design for central nervous system (CNS) targets or enzymes requiring rigid binding pockets . The dual 2-methoxyethyl groups may enhance solubility compared to unmodified adamantane analogs, balancing hydrophobicity for improved pharmacokinetics.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[3-[2-(2-methoxyethylamino)-2-oxoethyl]-1-adamantyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O4/c1-25-5-3-21-17(23)12-19-8-15-7-16(9-19)11-20(10-15,14-19)13-18(24)22-4-6-26-2/h15-16H,3-14H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGZUPCWKXETPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386045 | |
| Record name | N-(2-METHOXYETHYL)-2-[3-(2-METHOXYETHYLCARBAMOYLMETHYL)-1-ADAMANTYL]ACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5545-28-8 | |
| Record name | N-(2-METHOXYETHYL)-2-[3-(2-METHOXYETHYLCARBAMOYLMETHYL)-1-ADAMANTYL]ACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYETHYL)-2-[3-(2-METHOXYETHYLCARBAMOYLMETHYL)-1-ADAMANTYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the adamantane core: This can be achieved through a series of cyclization reactions.
Introduction of functional groups: The methoxyethyl and carbamoylmethyl groups are introduced through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYETHYL)-2-[3-(2-METHOXYETHYLCARBAMOYLMETHYL)-1-ADAMANTYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., HCl, HBr) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a component in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-METHOXYETHYL)-2-[3-(2-METHOXYETHYLCARBAMOYLMETHYL)-1-ADAMANTYL]ACETAMIDE would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Adamantane-Containing Acetamides
Adamantane is frequently incorporated into pharmaceuticals and industrial materials. Key structural analogs include:
Table 1: Adamantane-Based Acetamides
Key Findings :
Pharmaceutical Acetamides with Heterocyclic Moieties
Quinoline- and piperidine-based acetamides are prevalent in kinase inhibitor patents:
Table 2: Heterocyclic Acetamides
Comparison :
- kinases).
- Both share 2-methoxyethyl groups, suggesting a role in solubility enhancement.
Pesticide Acetamides
Chloroacetamides like alachlor and pretilachlor are herbicidal:
Table 3: Herbicidal Acetamides
Key Differences :
- The target compound lacks chloro substituents and aromatic phenyl rings, ruling out herbicidal activity. Its adamantane core and polar groups suggest a mammalian biochemical target.
Toxicity and Structural Alerts
Azo dyes with bis(2-methoxyethyl)amino groups (e.g., C21H25BrN6O8) exhibit mutagenicity in mammalian cell assays . While the target compound shares 2-methoxyethyl substituents, its adamantane scaffold and absence of azo bonds likely reduce genotoxic risk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
